molecular formula C24H20F2N4O3S B2844290 3-[2-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide CAS No. 1115336-06-5

3-[2-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide

Cat. No.: B2844290
CAS No.: 1115336-06-5
M. Wt: 482.51
InChI Key: QYFYRTBIIWBQLC-UHFFFAOYSA-N
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Description

“3-[2-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide” is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound’s structure suggests it could interact with biological targets, making it a candidate for drug development.

Scientific Research Applications

Chemistry

The compound may be used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology

Medicine

In medicine, the compound may be investigated for its therapeutic potential, particularly if it shows activity against specific biological targets.

Industry

Industrial applications could involve its use in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-[2-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide” likely involves multiple steps, including the formation of the imidazole ring, the introduction of the difluorophenyl group, and the attachment of the benzamide moiety. Common synthetic routes may include:

    Formation of the Imidazole Ring: This can be achieved through cyclization reactions involving precursors such as glyoxal and ammonia.

    Introduction of the Difluorophenyl Group: This step may involve nucleophilic substitution reactions using 2,4-difluoroaniline.

    Attachment of the Benzamide Moiety: This can be done through amidation reactions using appropriate carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of suitable solvents to dissolve reactants and control reaction conditions.

    Temperature and Pressure: Optimization of temperature and pressure to favor desired reactions.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions.

Mechanism of Action

The mechanism by which the compound exerts its effects would depend on its interaction with molecular targets. This could involve:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Interaction with Receptors: Modulating receptor activity to produce a biological response.

    Pathways Involved: Specific signaling pathways that the compound may influence.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Difluorophenyl)-1H-imidazole: A simpler analog that may share some chemical properties.

    Benzamide Derivatives: Compounds with similar benzamide moieties that may have comparable biological activities.

Uniqueness

The uniqueness of “3-[2-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide” lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

Properties

IUPAC Name

3-[2-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20F2N4O3S/c1-15-5-7-19(33-15)13-28-23(32)16-3-2-4-18(11-16)30-10-9-27-24(30)34-14-22(31)29-21-8-6-17(25)12-20(21)26/h2-12H,13-14H2,1H3,(H,28,32)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYFYRTBIIWBQLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CNC(=O)C2=CC(=CC=C2)N3C=CN=C3SCC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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